Journal Name:Natural Product Communications
Journal ISSN:1934-578X
IF:1.496
Journal Website:http://www.naturalproduct.us/
Year of Origin:2006
Publisher:Natural Product Communications
Number of Articles Per Year:385
Publishing Cycle:Monthly
OA or Not:Not
Natural Product Communications ( IF 1.496 ) Pub Date: 2023-06-27 , DOI:
10.1016/j.jorganchem.2023.122799
The reaction of the pentaosmium cluster Os5C(CO)15 (1) with the diphosphine (Z)-Ph2PCHCHPPh2 (dppen) has been studied over the temperature range 328–358 K. Diphosphine addition to Os5C(CO)15 yields the arachno cluster Os5C(CO)15(κ1-Peq-dppen) (2) as the initially observed product. Cluster 2 transforms to the arachno cluster Os5C(CO)14(κ2-Peq,Peq-dppen) (3) upon CO loss and chelation of the pendent phosphine moiety. The loss of a second CO in cluster 3 is accompanied by polyhedral contraction to give the square pyramidal nido cluster Os5C(CO)13(κ2-Pa,Pb-dppen) (4). Clusters 2–4 were characterized in solution by IR and NMR spectroscopies, and the molecular structure of each new cluster was established by X-ray crystallography. The kinetics for the formation of 2 from 1 and dppen support a bimolecular process involving dppen addition to 1 analogous to the reported ligand additions to the family of M5C(CO)15 clusters (where M = Fe, Ru). Cluster 2 is labile and serves as the precursor to 3 + CO, which undergoes conversion to 4 + CO. The kinetics for these reactions have been explored, and these data, in conjunction with DFT calculations, have provided mechanistic insight into the stepwise conversion of 1 and dppen to 4 + 2CO.
Natural Product Communications ( IF 1.496 ) Pub Date: 2023-06-22 , DOI:
10.1016/j.jorganchem.2023.122797
The production of cyclohexane oxidation to cyclohexanol and cyclohexanone (KA oil) in the chemical industry is still constrained by low conversion, low selectivity, and drastic reaction conditions. To address this, we have developed MoO3-x ultrafine nanorods-Au nanoparticles composite by in situ uniform growth for the boosted photocatalytic oxidation of cyclohexane. The resulting MoO3-x-Au Schottky heterojunction possesses significantly improved catalytic performance in cyclohexane oxidation, achieving a conversion rate of 9.99% and the KA oil selectivity of 96.37%. Using the Finite-Difference Time-Domain (FDTD) method, we interpreted the enhanced electric field distribution of the composite. Moreover, the photocatalytic mechanism was validated by H2O2 production and in-situ FTIR characterization. The adsorption experiments validated that the high selectivity of KA oil is originated from the superior adsorption capability of MoO3-x-Au for cyclohexane over cyclohexanol and cyclohexanone. Our study showcases the potential of MoO3-x ultrafine catalysts in the green synthesis of industrial organic chemical products.
Natural Product Communications ( IF 1.496 ) Pub Date: 2023-05-27 , DOI:
10.1016/j.jorganchem.2023.122759
A substantial amount of attention has been paid to chemical research on cyclometalated platinum compounds that contain diphosphine ligands due to their coordination behavior and reactivity. To introduce new anticancer metallodrugs, a series of synthesized mononuclear and dinuclear cycloplatinated(II) complexes derived from deprotonated 2,2´-bipyridine N-oxide (bipyO) bearing 1,1′-bis(diphenylphosphino)alkanes (alkane: methane (dppm), ethane (dppe) and propane (dppp)) were biologically evaluated to probe the effect of diphosphine ligands on their anticancer behavior. The antitumor effects of (1a, 1b, 1c, 2a, 2b, and 2c) were evaluated against human lung (A549), ovarian (SKOV3), breast (MCF-7) cancer cell lines as well as normal breast (MCF-10A) cell line. The interactions of complexes with DNA structures (PDB IDs: 1BNA, and 1LU5) as term of binding modes and binding sites were determined using molecular docking. Compound [Pt(p-tolyl)(κ2N,C- bipyO)(κ2P-dppe)], 1b, inhibited cell proliferation significantly more effectively than cisplatin and exhibited significantly greater in vitro cytotoxicity against A549, SKOV3, and MCF7 cell lines. Complexes [Pt(p-tolyl)(κ2N,C- bipyO)(κ2P-dppp)], 1c and [Pt2(p-tolyl)2(κ2N,C- bipyO)2(µ2P-dppe)], 2b also displayed stronger cytotoxic activity than cisplatin on SKOV3, and MCF7 cancer cell lines. In evaluating cytotoxic effects on MCF-10A cells, all compounds showed low toxicities with higher selectivity index than cisplatin. EMSA, and Comet assay showed that 1b, can intercalate with DNA and targets the genomes of cancerous cells. The apoptosis assay of 1b on MCF-7 cancer cells showed that by increasing the concentration of this compound from 1 to 3 and then 5 µM, the percentage of cells entering the apoptotic stage increases from about 9.4% to 61.39% and then to 74.10%. Based upon the biological analyses, the alkyl linker chain length in 1,1′-bis(diphenylphosphino)alkanes appear to be a key factor controlling the biological activity. Interestingly, cloplatinated(II) complexes bearing 1,1′-bis(diphenylphosphino)ethane (dppe), revealed promising anticancer potentials, which makes them be good candidates for future studies in the cancer treatment field.
Natural Product Communications ( IF 1.496 ) Pub Date: 2023-05-30 , DOI:
10.1016/j.jorganchem.2023.122766
The alkenyl- and thiolate-bridged diiron carbonyl complexes [Fe2(μ-SC6H4CR1CH)(CO)6] (R1 = H or Me), which are derived from [Fe3(CO)12] and benzothiophenes, reacted with alkynes (R2CCR3) under photoirradiation conditions to form the acyl complexes [Fe2{μ-SC6H4CR1CHCR2C(R3)CO}(CO)5]. In this reaction, an alkyne and CO are inserted into the Fe–alkenyl bond, and the bulky substituents of alkynes, including a redox active ferrocenyl group, occupy the R3 position. To elucidate the reaction pathway, the reaction of the in situ generated acetonitrile complex [Fe2(μ-SC6H4CHCH)(CO)5(NCCH3)] with ethynylbenzene was monitored by 1H NMR spectroscopy. The results demonstrated that the acetonitrile complex undergoes facile insertion of the alkyne, which is followed by CO insertion to give the corresponding acyl complex [Fe2{μ-SC6H4(CH)3C(Ph)CO}(CO)5]. The reactivity of the bridging alkenyl moiety is related to the dynamic behavior of the alkenyl-thiolate ligand (SC6H4CHCH)2- as well as the entering alkyne. Temperature dependent 31P NMR measurements of the dmpm-bridged complex [Fe2(μ-SC6H4CHCH)(μ-dmpm)(CO)4] (dmpm = bis(dimethylphosphino)methane) revealed that the activation parameters for the flip-flop motion of the alkenyl-thiolate ligand are ΔH‡ = 46.7(7) kJ mol-1 and ΔS‡ = −46(2) J mol-1 K-1.
Natural Product Communications ( IF 1.496 ) Pub Date: 2023-05-16 , DOI:
10.1016/j.jorganchem.2023.122758
Chlorogenic acid (3-O-caffeoyl-D-quinic acid) (CGA) is a compound found in a large kind of food, including fruits, vegetables, olive oil, spices, and coffee. CGA has the ability to bind with several metal ions to increase its biological activity. In the last ten years, CGA has attracted considerable attention due to its biological activity like anticancer, antioxidant, and antibacterial. In this present study, we used CGA and Cu(II) for the synthesis of the metal complexes. As a ligand for the synthesis of novel nanoscale Cu(II) complex, the CGA has been used. Then the product was characterized by FT-IR spectroscopy, FESEM, XRD, and EDAX. FESEM image for nanoscale copper(II) complex showed nanoparticles with an average diameter of 40 nm. XRD of synthesized nanoscale copper(II) complex gives characteristic peaks at 2θ°: 33.12, 36.37, 38.77, 48.83, 53.52, 58.82, 63.47, 66.34, and 68.91. Significantly, our product showed remarkable catalytic activity toward the oxidation of primary and secondary alcohols. The antibacterial activity of the final product was assessed against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) bacteria using an inhibition zone test. The synthesized nanoscale Cu(II) complex exhibited strong antibacterial activity against both of these bacteria.
Natural Product Communications ( IF 1.496 ) Pub Date: 2023-07-25 , DOI:
10.1016/j.jorganchem.2023.122830
Reported herein are the synthesis and characterization of the Ru(II)(dppe)2 (dppe = 1,2-bis(diphenylphosphino)ethane) mono-alkynyl compounds containing the highly electron-withdrawing NAPR group (NAPR = N-R-1,8-napthalimide). The two mono-alkynyl compounds, trans-RuCl(C2NAPR)(dppe)2, (R = isopropyl (iPr, 1) and mesityl (mes, 2)) were prepared from the reaction of cis-RuCl2(dppe)2 and HC2NAPR in the presence of a weak base. All new compounds were characterized via electronic absorption, fluorescence, IR, and 1H NMR spectroscopies and cyclic voltammetry. The molecular structures of 1 and 2 were established using single-crystal X-ray diffraction analysis, and preliminary density functional theory analysis was performed to investigate the electronic structures of 1 and 2.
Natural Product Communications ( IF 1.496 ) Pub Date: 2023-04-27 , DOI:
10.1016/j.jorganchem.2023.122728
A series of chelated (R)-binaphthyl-2,2-diamine (BINAM) based chiral mesoionic Pd(II), Ni(II) and Ru(II) complexes, including three chelated bis-1,2,3-triazol-5-ylidene Pd(II) complexes, one chelated bis-1,2,3-triazol-5-ylidene Ni(II) complex and one chelated mono-1,2,3-triazol-5-ylidene Ru(II) complex, have been developed through either direct metalation (Ni(II) complex) or silver(I) transmetallation (Pd(II) and Ru(II) complexes) methods. These MIC-Pd(II), Ni(II) and Ru(II) complexes have been fully characterized by NMR, ESI-MS data, in which, the structures of (R)-5a, (R)-7, and (R)-9 have been further determined by X-ray diffraction studies of their single crystals. The catalytic activities of the chiral bis-MIC-Pd(II) complexes were explored in Pd(II)-catalyzed Suzuki–Miyaura coupling reaction, in which, bisaryl coupling products could be synthesized in good to excellent yields from the reactions of various aryl boronic acids with aryl iodides. Asymmetric coupling reaction was also tested, but no enantioselectivity was obtained. Scale–up reaction and mercury poisoning experiment were then performed. The catalytic activity of (R)-5a was partly inhibited by a large excess of elemental mercury, indicating the presence of heterogeneous Pd nanoparticles in the reaction mixture.
Natural Product Communications ( IF 1.496 ) Pub Date: 2023-07-23 , DOI:
10.1016/j.jorganchem.2023.122818
A new series of heterotrinuclear complexes of the type [Ru(dppm)2((CCC6H4CCC6H3 (O)HCNC6H4X)Ni(L'))2] (1a-c) and [Ru(dppm)2((CCC6H4CCC6H3(O)HCNC6H4X)Zn(L'))2] (2a-c) were prepared by the reaction of trans-[Ru(dppm)2(CCC6H4CCC6H3(OH)HCNC6H4X)2] with Ni(II)/Zn(II) ions in presence of 8-hydroxyquinoline. (where, X= Cl, Br, I; L'= 8-hydroxyquinoline) All the complexes were characterized by elemental analysis, FT-IR, 1H NMR, ESI-MS, UV–visible and thermogravimetric studies. The electrochemical properties of all the complexes indicate quasireversible redox behaviour corresponding to Ru(II)-Ru(III) and Ni(II)/ Ni(III) for 1a-c and Ru(II)/Ru(III) for 2a-c and are susceptible to variation of substituent group on ligand. All complexes show room temperature luminescence corresponding to π→π* intraligand charge transfer (ILCT) transition. The emission wavelength of the complexes is finely tuned by increasing π-conjugation and variation of substituent groups in the complexes. The second harmonic generation (SHG) efficiency of the complexes was measured by Kurtz-powder technique indicating that all complexes displayed the second harmonic generation (SHG) property.
Natural Product Communications ( IF 1.496 ) Pub Date: 2023-07-22 , DOI:
10.1016/j.jorganchem.2023.122823
Reactions of arene d6 platinum group metal dimers [(arene)MCl2]2 (where M =Ru/Rh/Ir and arene = p-cymene, Cp*) with thiourea derivatives L1 {2-(3-methoxybenzoyl)-N-phenylhydrazinecarbothioamide}, L2 {2-benzoyl-N-phenylhydrazinecarbothioamide} and L3 {N-phenyl-2-(thiophene-2-carbonyl)hydrazinecarbothioamide} yielded a series of mononuclear neutral complexes (1-9) formulated as [(arene)M(L)к2(N∩S)Cl] {where L=L1, L2, L3, M =Ru, Ir, arene = p-cymene, Cp*} and [Cp*Rh(L)к1(S)Cl2] {where L=L1, L2, L3}. Further, treatment of monodentate rhodium complexes with sodium azide resulted in interesting dinuclear sulfur bridged complexes (10-12). These complexes have been characterized by various spectroscopic techniques such as FT-IR, UV-Vis, NMR spectroscopy and ESI-Mass spectrometry. The solid-state structures of the representative complexes determined by single-crystal X-ray diffraction studies showed that the ligands exhibit versatile coordination modes. In vitro antibacterial activity was evaluated against human pathogenic bacteria by the agar well diffusion method, which revealed their significant activity against both Gram-positive (Staphylococcus aureus and Bacillus thuringiensis) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria. Furthermore, antioxidant activity by DPPH assay revealed that the ligands and complexes are potent antioxidants.
Natural Product Communications ( IF 1.496 ) Pub Date: 2023-07-17 , DOI:
10.1016/j.jorganchem.2023.122815
During a 50 years history of Organometallic Chemistry, the author - a former Regional Editor of the Journal of Organometallic Chemistry - and his Regensburg, Frankfurt, and Munich research groups contribuited to the shaping and progress of ths field which became more and more interdisciplinary ever since. Thus, akey discovery was the power and verstility of N-heterocyclic carbenes as highly activating and versatile novel catalysts ligands in various carbon-carbon bond-forming reactions, particularly olefin metathesis and Heck-type reactions. Other disseminating research contributions cover metal-metal multiple bonds, dimetallacyclopropanes, orgaometal oxides, water-soluble catalysts for the industrial hydroformylation, and metal alkoxides including organolanthanoids for CVD-processes.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
医学4区 | CHEMISTRY, MEDICINAL 药物化学4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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28.90 | 30 | Science Citation Index Expanded | Not |
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